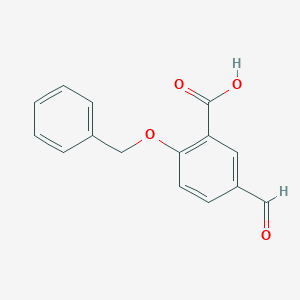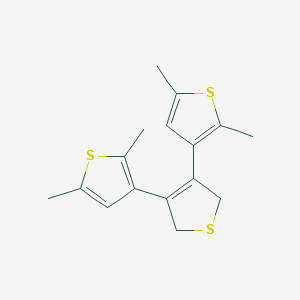
3,4-Bis(2,5-dimethylthiophen-3-YL)-2,5-dihydrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(2,5-dimethylthiophen-3-YL)-2,5-dihydrothiophene is commonly known as DMTT. It is a compound that belongs to the family of organic compounds known as thiophenes. DMTT has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of DMTT is not fully understood. However, it is believed that DMTT interacts with the pi-electron system of the organic semiconductors, leading to the formation of charge carriers. This process is known as charge transfer doping and is responsible for the excellent electrical properties of DMTT-based organic semiconductors.
Biochemical and Physiological Effects:
DMTT has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that DMTT has antioxidant properties and can protect cells from oxidative stress. DMTT has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DMTT is its excellent electrical properties. DMTT-based organic semiconductors have shown high charge carrier mobility and excellent stability. However, one of the major limitations of DMTT is its low solubility in common organic solvents. This makes it difficult to process DMTT-based organic semiconductors using solution-based techniques.
Zukünftige Richtungen
There are several future directions for the study of DMTT. One of the most promising areas is the development of DMTT-based organic semiconductors for use in high-performance organic electronic devices. Another potential application of DMTT is in the development of anti-inflammatory drugs. Further studies are needed to fully understand the biochemical and physiological effects of DMTT and its potential applications in various fields.
Conclusion:
In conclusion, DMTT is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of DMTT involves a multi-step process, and the compound has been extensively studied for its scientific research applications. The exact mechanism of action of DMTT is not fully understood, but it is believed to interact with the pi-electron system of the organic semiconductors. DMTT has several advantages and limitations for lab experiments, and there are several future directions for the study of DMTT.
Synthesemethoden
DMTT can be synthesized through a multi-step process. The first step involves the synthesis of 2,5-dimethyl-3-thiophenecarboxaldehyde. This intermediate is then reacted with potassium thiophenolate to produce 3,4-bis(2,5-dimethylthiophen-3-YL)-2,5-dihydrothiophene. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
DMTT has been extensively studied for its potential applications in various fields. In the field of organic electronics, DMTT has been used as a building block for the synthesis of organic semiconductors. The unique chemical properties of DMTT make it an excellent candidate for the development of high-performance organic electronic devices such as organic field-effect transistors and organic solar cells.
Eigenschaften
CAS-Nummer |
198906-72-8 |
|---|---|
Molekularformel |
C16H18S3 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
3-[4-(2,5-dimethylthiophen-3-yl)-2,5-dihydrothiophen-3-yl]-2,5-dimethylthiophene |
InChI |
InChI=1S/C16H18S3/c1-9-5-13(11(3)18-9)15-7-17-8-16(15)14-6-10(2)19-12(14)4/h5-6H,7-8H2,1-4H3 |
InChI-Schlüssel |
CQMCMZZVDGIOGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)C)C2=C(CSC2)C3=C(SC(=C3)C)C |
Kanonische SMILES |
CC1=CC(=C(S1)C)C2=C(CSC2)C3=C(SC(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




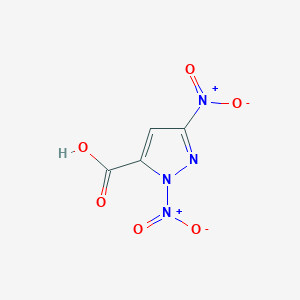
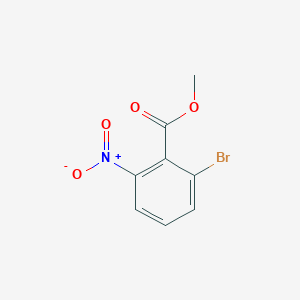
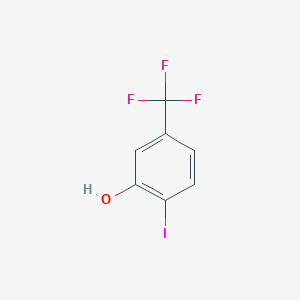


![Oxazolo[5,4-c]pyridin-2-amine](/img/structure/B172611.png)


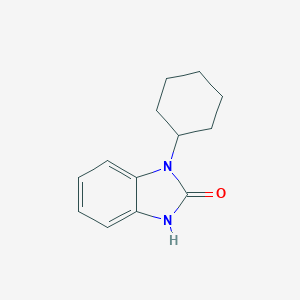
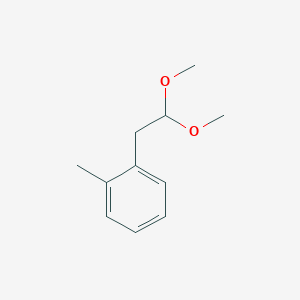

![(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B172624.png)
